

# Desmethyl Celecoxib: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Desmethyl Celecoxib |           |
| Cat. No.:            | B154141             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Desmethyl celecoxib**, a structural analog of the selective COX-2 inhibitor celecoxib, is a compound of interest in pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **desmethyl celecoxib**. Due to the limited availability of public data for **desmethyl celecoxib**, this guide leverages extensive data from its parent compound, celecoxib, for comparative analysis. Furthermore, it offers detailed experimental protocols for the systematic determination of these critical parameters and visual workflows to guide laboratory investigations.

#### Introduction

**Desmethyl celecoxib** is an analog of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib's therapeutic effects in treating pain and inflammation are well-established. **Desmethyl celecoxib**, which differs from celecoxib by the absence of a methyl group on the phenyl ring, is also recognized as a selective COX-2 inhibitor. The structural modification of demethylation can influence key physicochemical properties such as solubility and stability, which in turn affect a compound's bioavailability, formulation, and shelf-life. This guide aims to collate the available data on **desmethyl celecoxib**'s solubility and stability, provide context through comparison



with celecoxib, and equip researchers with the necessary methodologies to conduct further characterization.

## **Solubility Profile**

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. **Desmethyl celecoxib**, like its parent compound, is expected to be a poorly water-soluble compound.

### **Quantitative Solubility Data**

The available quantitative solubility data for **desmethyl celecoxib** is limited. The following tables summarize the known solubility of **desmethyl celecoxib** and provide a more extensive profile for celecoxib for comparative purposes. The demethylation in **desmethyl celecoxib** may slightly alter its polarity and crystal lattice energy, potentially leading to minor differences in solubility compared to celecoxib.

Table 1: Quantitative Solubility of Desmethyl Celecoxib

| Solvent           | Solubility (at 25°C) | Molar<br>Concentration | Source |
|-------------------|----------------------|------------------------|--------|
| DMSO              | 73 mg/mL             | 198.72 mM              | [1][2] |
| Ethanol           | 73 mg/mL             | -                      | [1]    |
| Water             | Insoluble            | -                      | [1][2] |
| CMC-Na suspension | ≥5 mg/mL             | -                      | [1]    |

Table 2: Quantitative Solubility of Celecoxib (for comparison)



| Solvent                          | Solubility                                                | Temperature | Source |
|----------------------------------|-----------------------------------------------------------|-------------|--------|
| Water                            | ~3–7 µg/mL (at pH 7)                                      | 37°C        | [3]    |
| 0.1 N HCl (pH 1.2)               | Low                                                       | -           | [4]    |
| Aqueous solutions with rising pH | Increases with pH<br>(e.g., up to 48 μg/mL<br>at pH 10.9) | 25°C        | [3]    |
| Ethanol                          | ~25 mg/mL                                                 | -           |        |
| DMSO                             | ~16.6 mg/mL                                               | -           | _      |
| Dimethyl formamide<br>(DMF)      | ~25 mg/mL                                                 | -           | _      |
| Ethanol:PBS (pH 7.2) (1:4)       | ~0.2 mg/mL                                                | -           |        |
| Ethyl acetate                    | High                                                      | 278–303 K   | [5]    |
| Acetonitrile                     | High                                                      | 278–303 K   | [5]    |
| Methanol                         | Moderate                                                  | 278–303 K   | [5]    |
| Isopropanol                      | Moderate                                                  | 278–303 K   | [5]    |
| Butanol                          | Lower                                                     | 278–303 K   | [5]    |
| Toluene                          | Low                                                       | 278–303 K   | [5]    |
| Polyethylene Glycol<br>(PEG) 400 | 414.804 mg/mL                                             | -           | [6]    |
| Propylene Glycol                 | 30.023 mg/mL                                              | -           | [6]    |

#### **Experimental Protocols for Solubility Determination**

To obtain a comprehensive solubility profile for **desmethyl celecoxib**, both kinetic and thermodynamic solubility should be determined.

This high-throughput method is useful for early drug discovery to rapidly assess solubility.



#### Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of desmethyl celecoxib in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
- Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 μL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Incubation: Shake the plate at room temperature for 1.5 to 2 hours.
- Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

This method determines the equilibrium solubility, which is a more accurate representation of a compound's solubility.

#### Methodology:

- Addition of Excess Compound: Add an excess amount of solid desmethyl celecoxib to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and other relevant solvents.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C)
  for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium
  should be established by sampling at different time points until the concentration of the
  solute remains constant.
- $\bullet$  Phase Separation: Separate the undissolved solid from the solution by filtration (using a 0.22  $\mu m$  filter) or centrifugation.
- Quantification: Analyze the concentration of desmethyl celecoxib in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



 Solid Phase Characterization: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic changes during the experiment.

## **Stability Profile**

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are conducted under various stress conditions to identify potential degradation products and pathways.

#### **Summary of Stability Data**

Direct quantitative stability data for **desmethyl celecoxib** is not readily available in the public domain. However, datasheets indicate that it is stable under recommended storage conditions. For a comprehensive understanding, forced degradation studies are necessary. The stability of the parent compound, celecoxib, has been more extensively studied and can serve as a guide.

Table 3: Stability Summary of **Desmethyl Celecoxib** 

| Condition              | Observation                                                      | Storage<br>Recommendation                                      | Source |
|------------------------|------------------------------------------------------------------|----------------------------------------------------------------|--------|
| General                | Stable under recommended storage conditions.                     | Powder: -20°C for 3<br>years. In solvent:<br>-80°C for 1 year. | [2]    |
| Incompatible Materials | Strong acids/alkalis,<br>strong<br>oxidizing/reducing<br>agents. | -                                                              |        |

Table 4: Forced Degradation Profile of Celecoxib (for comparison)



| Stress Condition                                       | Observation                                                                     | Source |
|--------------------------------------------------------|---------------------------------------------------------------------------------|--------|
| Acidic Hydrolysis (e.g., 0.1N<br>HCl)                  | Generally stable. One study showed only 3% degradation after 817 hours at 40°C. |        |
| Basic Hydrolysis (e.g., 0.1N<br>NaOH)                  | Generally stable. One study showed only 3% degradation after 817 hours at 40°C. |        |
| Oxidative (e.g., 3-30% H <sub>2</sub> O <sub>2</sub> ) | Susceptible to degradation. One study reported a 22% decrease in concentration. | _      |
| Thermal (e.g., 60-80°C)                                | Generally stable.                                                               | _      |
| Photolytic (UV/Vis light)                              | Generally stable.                                                               | _      |

## **Experimental Protocol for Stability-Indicating Method Development**

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the drug substance over time and for detecting the formation of degradation products. HPLC is the most common technique for this purpose.

Methodology: Forced Degradation Study

- Preparation of Stock Solution: Prepare a stock solution of desmethyl celecoxib in a suitable solvent (e.g., methanol or acetonitrile).
- Application of Stress Conditions:
  - Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
  - Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or slightly elevated temperature for a defined period.



- Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature.
- Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80-105°C).
- Photodegradation: Expose the solid drug powder and a solution of the drug to UV (e.g., 254 nm) and visible light.
- Sample Analysis:
  - At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
  - Analyze the samples using a developed HPLC method. The method should be capable of separating the parent drug from all degradation products. A C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile and/or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.
- Method Validation: The stability-indicating method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

## Visualizations: Workflows and Signaling Pathways Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. albertscience.com [albertscience.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Desmethyl Celecoxib: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154141#desmethyl-celecoxib-solubility-and-stability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com